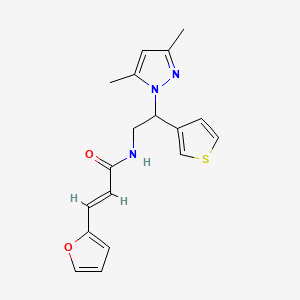
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research on pyrrole and pyrazole derivatives, including compounds similar to the one , has shown advancements in synthesis and characterization techniques. For instance, Singh et al. (2014) synthesized a pyrrole chalcone derivative and conducted a comprehensive computational study to correlate quantum chemical calculations with experimental data, highlighting the potential for creating a variety of heterocyclic compounds through nucleophilic attack mechanisms (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).
Molecular Modeling and Antitumor Activity
- A novel approach to synthesizing pyrazole derivatives, with potential implications for the design of new heteroarylacrylonitriles with cytotoxic activities against human cancer cell lines, was demonstrated by Fahim et al. (2019). This work underscores the importance of molecular docking and DFT studies in identifying compounds with significant antitumor properties (Asmaa M. Fahim, M. S. Elshikh, & N. M. Darwish, 2019).
Polymer Science Applications
- The polymerization of N,N-dialkylacrylamides and their subsequent application in creating narrow molecular weight distribution polymers was investigated by Kobayashi et al. (1999). This research is relevant for understanding how derivatives of acrylamide, similar to the compound , can be used in the synthesis of high-quality polymers with specific configurations (M. Kobayashi, Shunsuke Okuyama, T. Ishizone, & S. Nakahama, 1999).
Functionalized Heterocycles
- The synthesis of functionalized heterocycles, such as furopyranone, furopyrrolone, and thienopyrrolone derivatives, from acrylamide precursors, indicates the versatility of acrylamides in creating novel compounds with potential applications in drug discovery and material science. Ergun et al. (2014) presented methodologies for intramolecular cyclization, further enriching the chemical toolkit for designing compounds with complex fused ring systems (Merve Ergun, Çağatay Dengiz, M. Ozer, E. Şahin, & M. Balcı, 2014).
Eigenschaften
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-10-14(2)21(20-13)17(15-7-9-24-12-15)11-19-18(22)6-5-16-4-3-8-23-16/h3-10,12,17H,11H2,1-2H3,(H,19,22)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMZJORLHIPYFX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CO2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CO2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane](/img/structure/B2521816.png)
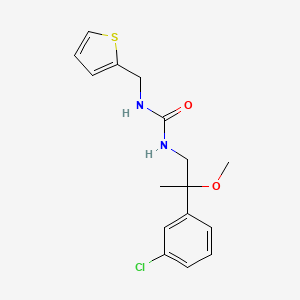
![Spiro[3.4]oct-7-en-6-one](/img/structure/B2521821.png)
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2521822.png)
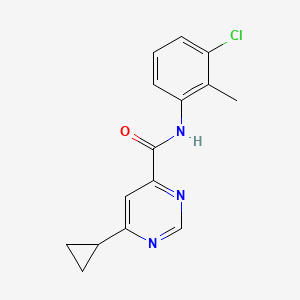
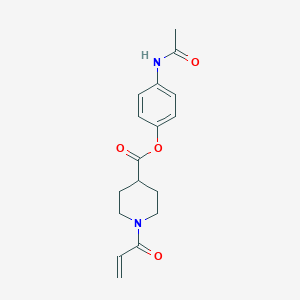
![2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2521826.png)
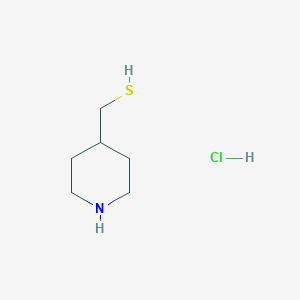
![6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2521831.png)
![6-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2521832.png)
![2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-4-carboxamide](/img/structure/B2521835.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]amino}propanamide](/img/structure/B2521836.png)

![2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2521838.png)
